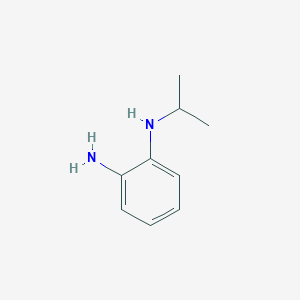
N1-Isopropylbenzene-1,2-diamine
概要
説明
N1-Isopropylbenzene-1,2-diamine is a chemical compound with the molecular formula C9H14N2 . It is used in various fields of research and industry .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of palladium on activated charcoal and hydrogen in ethanol at 20℃ . The reaction is carried out under an inert atmosphere for 48 hours, yielding the compound as a brown oil . Other methods involve the use of anhydrous ammonium chloride and iron in propyl alcohol .Molecular Structure Analysis
The this compound molecule contains a total of 25 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 150.22 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Metal-Catalyzed Diamination Reactions
N1-Isopropylbenzene-1,2-diamine plays a significant role in metal-catalyzed 1,2-diamination reactions. These reactions are crucial in synthesizing chiral 1,2-diamines, widely used in asymmetric synthesis and catalysis. Such compounds are targets for synthetic chemists due to their presence in natural products with biological activity and pharmaceutical agents. Recent advances in these reactions suggest their future application in constructing drug molecules and natural products (Cardona & Goti, 2009).
Detection of Acids and Bases
This compound derivatives have been used in the synthesis of iridium(III) complexes capable of detecting H+ and OH– ions. This application is notable in the development of sensors and diagnostic tools. The presence of a secondary amine in the ligand structure enhances its sensing capabilities (Alam et al., 2015).
Biological Activity and Medicinal Agents
The 1,2-diamine functionality, which includes this compound, is a key structural component in a broad spectrum of biologically active compounds. It's found in various medicinal agents such as antiarrhythmics, antihypertensives, antipsychotics, and anticancer drugs. Its structural significance in pharmaceuticals is considerable, contributing to diverse therapeutic effects (Michalson & Szmuszkovicz, 1989).
Inhibition of Nitric Oxide Synthase in Macrophages
This compound derivatives have been found to inhibit nitric oxide production in macrophages. This inhibition plays a critical role in regulating inflammatory responses, making these compounds potential therapeutic agents in treating NO-associated inflammatory diseases (Shin et al., 2005).
Material Science Applications
In the field of materials science, this compound derivatives are used in synthesizing fluorescent emitters and hosts for organic light-emitting diodes (OLEDs). This application is significant in the development of advanced display and lighting technologies (Braveenth et al., 2020).
Corrosion Inhibition
Compounds containing this compound structure have been investigated as corrosion inhibitors for metals, especially in acidic environments. This application is crucial in protectingindustrial equipment and structures from corrosive damage, thereby extending their service life and reducing maintenance costs (Nor Hashim et al., 2012).
Organic Synthesis
This compound and its derivatives are used as effective ligands in nickel-catalyzed cross-couplings of unactivated alkyl electrophiles. This application is a breakthrough in organic synthesis, enabling the formation of complex molecules at room temperature, which is significant for pharmaceutical and material science research (Saito & Fu, 2007).
Green Chemistry
In the context of green chemistry, derivatives of this compound have been synthesized from biomass platform molecules. These compounds demonstrate excellent anti-corrosion performance, aligning with the principles of sustainability and environmental protection (Chen et al., 2021).
Calcium Sensing Receptor Interaction
Certain derivatives of this compound exhibit calcimimetic properties, interacting with the calcium sensing receptor (CaSR). This interaction is crucial in the development of drugs targeting disorders related to calcium homeostasis (Dauban et al., 2000).
Electrochromic Applications
This compound derivatives are used in synthesizing electrochromic polymers. These materials display color changes under different potentials, which is significant for applications in smart windows, displays, and low-energy consumption devices (Ouyang et al., 2011).
将来の方向性
N1-Isopropylbenzene-1,2-diamine is used in various fields of research and industry . Its future directions could involve further exploration of its properties and potential applications.
Relevant Papers The relevant papers retrieved discuss various aspects of this compound and related compounds . These papers provide valuable insights into the properties and potential applications of this compound.
特性
IUPAC Name |
2-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUANSJJRMWHEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441649 | |
| Record name | N1-Isopropylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70918-95-5 | |
| Record name | N1-Isopropylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-(propan-2-yl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


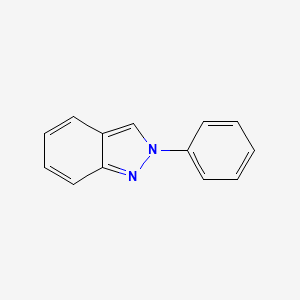
![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)
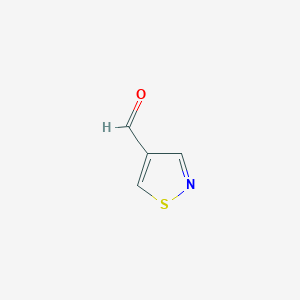
![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)
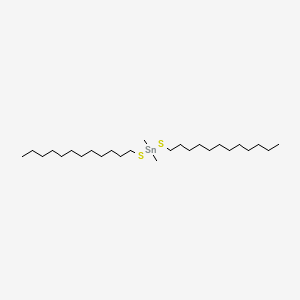
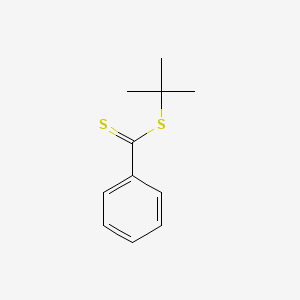
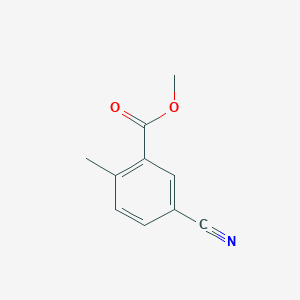
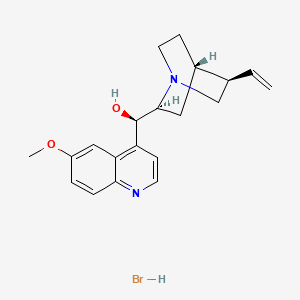
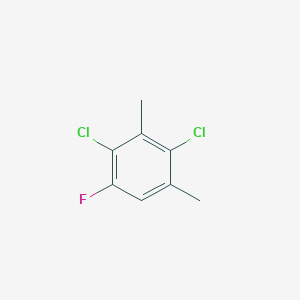

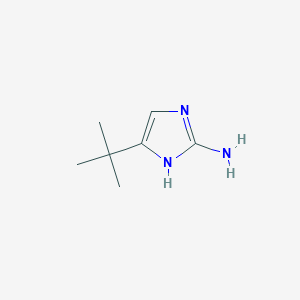

![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)